molecular formula C7H14O3 B13254629 2-Hydroxy-4-methylhexanoic acid

2-Hydroxy-4-methylhexanoic acid

Cat. No.: B13254629
M. Wt: 146.18 g/mol
InChI Key: HAERIEOCWFARQN-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylhexanoic acid, also known as 2-hydroxy-4-methylcaproic acid, is an organic compound with the molecular formula C7H14O3. It is a carboxylic acid with a hydroxyl group attached to the second carbon and a methyl group attached to the fourth carbon in the hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of 4-methylhexanoic acid followed by hydroxylation. Another method includes the hydroxyesterification of 4-methylhexanoic acid derivatives. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. One such method is the electrocarboxylation of ketones, which has been shown to be an efficient and sustainable approach for synthesizing valuable carboxylic acids . This method utilizes carbon dioxide as a feedstock, making it an environmentally friendly option.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

2-Hydroxy-4-methylhexanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. Its hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methylhexanoic acid is unique due to its specific arrangement of functional groups, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-hydroxy-4-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-3-5(2)4-6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

HAERIEOCWFARQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)O)O

Origin of Product

United States

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